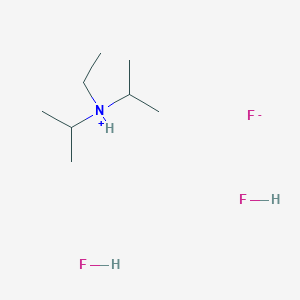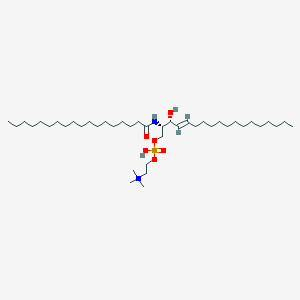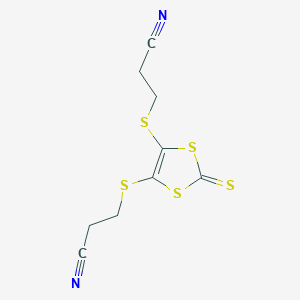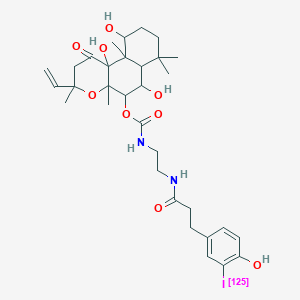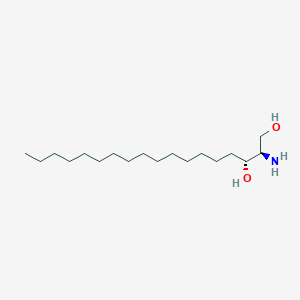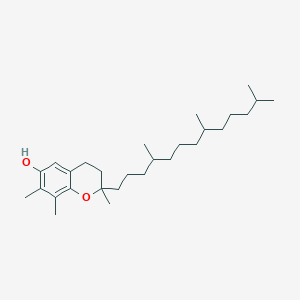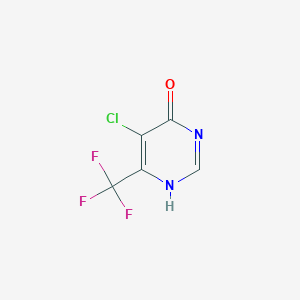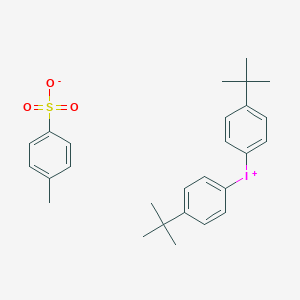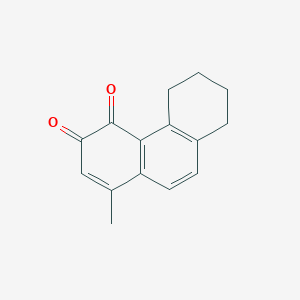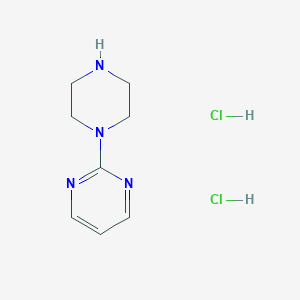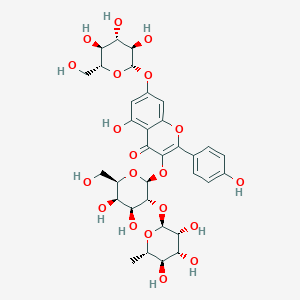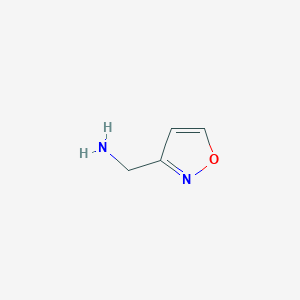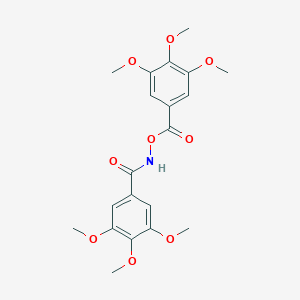
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized by Alexander Shulgin in 1962 and has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. The exact mechanism of action is not fully understood, but it is believed to involve the activation of the prefrontal cortex and other areas of the brain involved in perception and cognition.
Effets Biochimiques Et Physiologiques
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide is a controlled substance in many countries and can only be used in lab experiments with the appropriate permits and licenses.
Orientations Futures
There are several potential future directions for research on N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. One area of interest is the potential therapeutic applications of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide for the treatment of depression, anxiety, and other mental health disorders. Another area of interest is the potential use of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide as a tool for studying the neurobiology of perception and cognition. Finally, there is potential for the development of new drugs based on the structure of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide that could have improved therapeutic efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide involves the reaction between 3,4,5-trimethoxybenzoyl chloride and 3,4,5-trimethoxyaniline in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide in its pure form.
Applications De Recherche Scientifique
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has also been shown to have hallucinogenic effects similar to other psychedelic drugs such as LSD and psilocybin.
Propriétés
Numéro CAS |
132771-69-8 |
|---|---|
Nom du produit |
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide |
Formule moléculaire |
C20H23NO9 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[(3,4,5-trimethoxybenzoyl)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H23NO9/c1-24-13-7-11(8-14(25-2)17(13)28-5)19(22)21-30-20(23)12-9-15(26-3)18(29-6)16(10-12)27-4/h7-10H,1-6H3,(H,21,22) |
Clé InChI |
ZLGQHPLOIPARBS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Autres numéros CAS |
132771-69-8 |
Synonymes |
N-(3,4,5-trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide NTMB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
